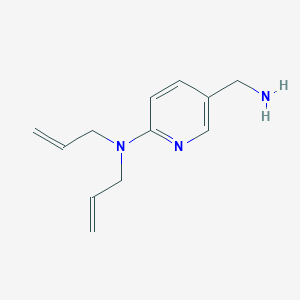

N,N-Diallyl-5-(aminomethyl)-2-pyridinamine

Description

Properties

IUPAC Name |

5-(aminomethyl)-N,N-bis(prop-2-enyl)pyridin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17N3/c1-3-7-15(8-4-2)12-6-5-11(9-13)10-14-12/h3-6,10H,1-2,7-9,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGAPMBSNTFAMQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN(CC=C)C1=NC=C(C=C1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diallyl-5-(aminomethyl)-2-pyridinamine typically involves the reaction of 5-(aminomethyl)-2-pyridinamine with allyl halides under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) to facilitate the substitution reaction. The reaction mixture is heated to a temperature range of 60-80°C for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

For industrial-scale production, the process can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of solid-supported catalysts can also be employed to improve the reaction rate and reduce the environmental impact. The final product is purified through recrystallization or chromatography techniques to achieve high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Diallyl-5-(aminomethyl)-2-pyridinamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding N-oxide derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to obtain reduced forms of the compound.

Substitution: The allyl groups can undergo nucleophilic substitution reactions with halides or other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Allyl halides, potassium carbonate (K2CO3), dimethylformamide (DMF)

Major Products Formed

Oxidation: N-oxide derivatives

Reduction: Reduced forms of the compound

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Medicinal Chemistry

N,N-Diallyl-5-(aminomethyl)-2-pyridinamine has garnered attention for its potential therapeutic applications. Its structural features allow for interactions with biological targets, making it a candidate for drug development:

- Enzyme Inhibition : Studies suggest that compounds with similar structures can inhibit key enzymes related to diseases such as Alzheimer's disease by targeting acetylcholinesterase and BACE 1. This dual inhibition strategy could lead to novel treatments for cognitive decline associated with neurodegenerative conditions .

- Antimicrobial Activity : Research indicates that derivatives of pyridine compounds exhibit antibacterial and antifungal properties. The introduction of functional groups like the aminomethyl moiety may enhance these activities, positioning this compound as a potential antimicrobial agent .

Polymer Chemistry

In polymer science, this compound serves as a monomer in the synthesis of polymers:

- Thermal Stability and Mechanical Strength : Polymers synthesized using this compound demonstrate enhanced thermal stability and mechanical strength, making them suitable for various industrial applications. The incorporation of this compound into polymer matrices can lead to materials with improved performance characteristics.

Catalysis and Material Design

The ability of this compound to form stable complexes with metal ions opens avenues for its use in catalysis:

- Metal Complexation : Its functional groups may facilitate interactions with metal ions, allowing it to act as a ligand in catalytic processes. This property is crucial for developing new catalytic systems that can enhance reaction efficiencies in organic synthesis.

Case Study 1: Dual Inhibition of Alzheimer’s Disease Enzymes

A study focused on the design and synthesis of pyridine derivatives, including compounds similar to this compound, evaluated their inhibitory effects on acetylcholinesterase and BACE 1. The results indicated that specific structural modifications could lead to significant improvements in inhibitory activity, highlighting the therapeutic potential of these compounds in treating Alzheimer's disease .

Case Study 2: Antimicrobial Efficacy

Research conducted on various pyridine derivatives demonstrated their antimicrobial properties against common pathogens such as Staphylococcus aureus and Escherichia coli. The study employed disc diffusion methods to assess efficacy, revealing that certain derivatives exhibited strong antimicrobial activity, suggesting that this compound could be further explored for its potential as an antimicrobial agent .

Biological Activity

N,N-Diallyl-5-(aminomethyl)-2-pyridinamine is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the synthesis, biological evaluations, and potential applications of this compound, drawing on diverse research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of 5-(aminomethyl)-2-pyridinamine with allyl halides under basic conditions. The process can be optimized through various methods, including microwave-assisted synthesis and solvent-free conditions, which enhance yield and purity.

2.1 Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives, this compound demonstrated effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) were determined using standard broth dilution methods.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 16 |

| Pseudomonas aeruginosa | 64 |

The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, although further studies are needed to elucidate the precise pathways involved.

2.2 Antioxidant Properties

This compound has also been evaluated for its antioxidant capacity. Using assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), the compound showed a notable ability to scavenge free radicals, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.

Case Study 1: Antimicrobial Efficacy

A recent study published in Journal of Medicinal Chemistry explored the antimicrobial efficacy of several pyridine derivatives, including this compound. The study found that this compound exhibited superior activity against resistant strains of bacteria compared to traditional antibiotics, highlighting its potential as a lead compound for drug development.

Case Study 2: Antioxidant Activity in Cellular Models

Another investigation assessed the antioxidant activity of this compound in cellular models exposed to oxidative stress. Results indicated that treatment with this compound significantly reduced markers of oxidative damage in human fibroblast cells, supporting its application in dermatological formulations aimed at combating skin aging.

4. Conclusion

This compound exhibits promising biological activities, particularly in antimicrobial and antioxidant domains. Its unique structural properties allow it to interact effectively with biological systems, making it a candidate for further research and development in therapeutic applications. Continued investigations into its mechanisms of action and potential clinical uses are warranted to fully understand its capabilities and limitations.

Comparison with Similar Compounds

Critical Analysis and Limitations

- Data Gaps : Direct experimental data (e.g., crystallography, binding assays) for the target compound are absent in the evidence, necessitating extrapolation from structural analogs.

- Contradictions: While nitro groups (e.g., in S3MeMBANP) favor nonlinear optics, the aminomethyl group in the target compound may shift applications toward biological systems unless tailored for optoelectronics .

Q & A

Q. How is N,N-Diallyl-5-(aminomethyl)-2-pyridinamine structurally characterized in academic research?

Structural characterization typically involves nuclear magnetic resonance (NMR) spectroscopy (1H and 13C), infrared (IR) spectroscopy, and high-resolution mass spectrometry (HRMS). For complex stereochemical assignments, X-ray crystallography is employed to resolve bond angles and spatial configurations, as demonstrated in studies of structurally analogous pyridinamine derivatives .

Q. What synthetic routes are reported for this compound?

A multi-step synthesis involves:

- Step 1 : Functionalization of the pyridine core via nucleophilic substitution or condensation reactions.

- Step 2 : Introduction of the diallyl groups using alkylation agents (e.g., allyl bromide) in the presence of bases like sodium carbonate or DBU to control regioselectivity .

- Step 3 : Aminomethylation at the 5-position via reductive amination or Mannich-type reactions, monitored by TLC or HPLC for intermediate purity .

Q. What storage conditions are recommended for this compound to ensure stability?

The compound should be stored under inert gas (argon/nitrogen) at 0–6°C to prevent oxidation or decomposition, as indicated by stability studies on similar aminomethylpyridinamine derivatives .

Advanced Research Questions

Q. How are data contradictions resolved in the characterization of this compound derivatives?

Discrepancies between spectroscopic data (e.g., unexpected coupling constants in NMR) are addressed by:

- Variable-temperature NMR to assess dynamic effects like hindered rotation.

- Computational modeling (DFT calculations) to predict spectroscopic profiles and compare with experimental results .

- Cross-validation using orthogonal techniques (e.g., X-ray vs. IR) to confirm functional group assignments .

Q. What analytical methods are used to quantify trace impurities in synthesized batches?

- HPLC with UV/Vis detection (C18 columns, acetonitrile/water mobile phases) for separation of polar byproducts.

- LC-MS/MS for identifying impurities via fragmentation patterns, calibrated against certified reference standards (e.g., aminomethyl phosphonic acid derivatives) .

- Karl Fischer titration to quantify residual moisture, which may catalyze degradation .

Q. What strategies optimize reaction yields in the synthesis of N,N-diallyl derivatives?

- Base selection : Strong bases (e.g., DBU, NaH) enhance nucleophilicity but may promote side reactions; weaker bases (K2CO3) improve selectivity for mono- vs. di-alkylation .

- Solvent effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states in SN2 mechanisms, while THF minimizes steric hindrance in bulky intermediates .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve interfacial reactivity in biphasic systems .

Q. How is the bioactivity of this compound evaluated in enzyme inhibition studies?

- Kinetic assays : Measure IC50 values against target enzymes (e.g., kinases, phosphatases) using fluorogenic substrates.

- Docking studies : Molecular modeling (AutoDock, Schrödinger Suite) predicts binding modes and guides structural modifications to enhance affinity .

- Selectivity profiling : Counter-screening against related enzymes (e.g., cytochrome P450 isoforms) to assess off-target effects .

Critical Analysis of Contradictions

- Discrepancy in alkylation efficiency : Some studies report lower yields with NaH vs. DBU due to incomplete deprotonation of the pyridinamine nitrogen. This is resolved by pre-activating the amine with trimethylsilyl chloride .

- Variability in bioactivity : Conflicting IC50 values across assays may arise from differences in enzyme sources (recombinant vs. native) or buffer conditions (pH, ionic strength). Standardized protocols (e.g., Tris-HCl pH 7.4, 25°C) are recommended for reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.